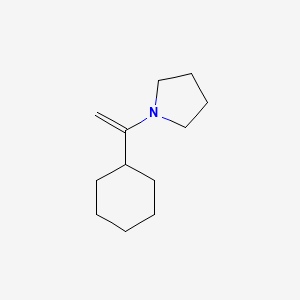

1-(1-Cyclohexylethenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76833-14-2 |

|---|---|

Molecular Formula |

C12H21N |

Molecular Weight |

179.30 g/mol |

IUPAC Name |

1-(1-cyclohexylethenyl)pyrrolidine |

InChI |

InChI=1S/C12H21N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h12H,1-10H2 |

InChI Key |

MVWCCYOPQMPJBO-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCCCC1)N2CCCC2 |

Origin of Product |

United States |

Academic Context and Significance of 1 1 Cyclohexylethenyl Pyrrolidine Within Enamine Chemistry

Historical Development of Enamine Chemistry and its Role in Organic Synthesis

Enamine chemistry, a cornerstone of modern organic synthesis, involves the use of enamines as versatile intermediates. wikipedia.org An enamine is an unsaturated compound derived from the reaction of an aldehyde or a ketone with a secondary amine. wikipedia.orgtutorchase.com The term "enamine" is a portmanteau of "ene" (referring to the double bond of an alkene) and "amine," highlighting its structural features. wikipedia.org Enamines are considered the nitrogen analogs of enols and exhibit nucleophilic character at the α-carbon, a property arising from the delocalization of the nitrogen's lone pair of electrons into the double bond. wikipedia.orgmakingmolecules.com

The pioneering work of Gilbert Stork in the mid-20th century established enamines as practical and highly effective intermediates for the alkylation and acylation of ketones and aldehydes, a process now famously known as the Stork enamine alkylation. wikipedia.org This discovery was a significant advancement as it provided a milder and more selective alternative to the use of enolates, which often require strongly basic conditions that can lead to side reactions. The ability of enamines to act as nucleophiles under less stringent conditions expanded the toolkit of synthetic organic chemists, enabling the construction of complex carbon skeletons with greater control. makingmolecules.com

Further solidifying the importance of enamine chemistry, the 21st century witnessed the rise of organocatalysis, where small organic molecules are used to catalyze chemical reactions. The 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David MacMillan, recognized their development of asymmetric organocatalysis, a field in which enamines play a central role. masterorganicchemistry.com Chiral secondary amines, such as proline, can react with carbonyl compounds to form chiral enamines in situ. makingmolecules.commasterorganicchemistry.com These chiral enamines then participate in a variety of stereoselective transformations, including aldol (B89426) and Michael reactions, allowing for the synthesis of enantiomerically enriched products. makingmolecules.comacs.org This has had a profound impact on the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comnih.gov

Importance of Pyrrolidine-Derived Enamines as Versatile Synthetic Intermediates

Among the various secondary amines used to form enamines, pyrrolidine (B122466) holds a privileged position. Pyrrolidine-derived enamines are particularly valuable in organic synthesis due to their enhanced nucleophilicity and reactivity compared to enamines derived from other cyclic or acyclic secondary amines. makingmolecules.comacs.org This heightened reactivity is attributed to several factors. The five-membered ring of pyrrolidine helps to minimize steric hindrance around the nitrogen atom, allowing for better orbital overlap between the nitrogen's lone pair and the π-system of the double bond. makingmolecules.com This enhanced conjugation increases the electron density at the β-carbon, making it a more potent nucleophile. makingmolecules.com

The pyrrolidine moiety is a common structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Consequently, the use of pyrrolidine enamines provides a direct and efficient route to introduce this important heterocyclic scaffold into target molecules. researchgate.neteurekaselect.com The versatility of pyrrolidine enamines is demonstrated by their participation in a wide array of chemical transformations beyond simple alkylations and acylations. These include cycloaddition reactions, conjugate additions (Michael reactions), and reactions with electrophilic halogenating agents. masterorganicchemistry.comacs.org

Furthermore, the development of chiral pyrrolidine derivatives as organocatalysts has been a major focus of research. mdpi.com By modifying the pyrrolidine ring with various substituents, chemists can fine-tune the steric and electronic properties of the resulting enamine, thereby controlling the stereochemical outcome of the reaction. mdpi.com This has led to the development of highly efficient and selective catalytic systems for the asymmetric synthesis of complex molecules.

Structural Classification of Enamines: Focus on Cyclic Ketone-Derived Systems

Enamines can be broadly classified based on the structure of the parent carbonyl compound and the secondary amine. A key distinction is made between enamines derived from aldehydes and those from ketones. Furthermore, within ketone-derived enamines, a significant area of study involves those formed from cyclic ketones. The enamine 1-(1-Cyclohexylethenyl)pyrrolidine is a prime example of an enamine derived from a cyclic ketone (cyclohexanone) and a cyclic secondary amine (pyrrolidine).

The regioselectivity of enamine formation becomes a critical consideration when unsymmetrical ketones are used as starting materials. In such cases, two different regioisomeric enamines can potentially be formed. For enamines derived from cyclic ketones, the double bond can be either endocyclic or exocyclic. In the case of this compound, the double bond is exocyclic to the cyclohexane (B81311) ring.

The structure of the amine component also plays a crucial role in the properties and reactivity of the resulting enamine. Cyclic secondary amines like pyrrolidine and piperidine (B6355638) are commonly employed. makingmolecules.com Generally, pyrrolidine enamines are more nucleophilic and reactive than their piperidine counterparts. acs.org This difference in reactivity is often attributed to the conformational rigidity of the five-membered ring, which facilitates better p-π orbital overlap. makingmolecules.com The reactivity of cyclic ketone enamines also follows a trend related to ring size, with five-membered rings being the most reactive. wikipedia.org

The substitution pattern on the enamine double bond also influences its stability and reactivity. Generally, the thermodynamically more stable enamine is the one with the less substituted double bond, as this minimizes steric interactions. makingmolecules.com

Overview of Research Trends in Pyrrolidine Enamine Reactivity and Methodology

Contemporary research in the field of pyrrolidine enamines continues to expand upon the foundational principles established by early pioneers. A major trend is the development of novel organocatalytic methods that utilize chiral pyrrolidine derivatives to achieve high levels of enantioselectivity and diastereoselectivity in a wide range of chemical transformations. mdpi.com This includes the design of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. mdpi.com

Another significant area of research focuses on expanding the scope of electrophiles that can react with pyrrolidine enamines. While traditional reactions involve alkyl halides and acylating agents, recent studies have explored the use of a broader range of electrophilic partners, including activated alkenes, alkynes, and even other carbonyl compounds in cross-coupling reactions. wikipedia.org The functionalization of the α- and β-positions of endocyclic enamines derived from pyrrolines is another active area, providing routes to substituted pyrrolidines and piperidines. researchgate.netepa.gov

Furthermore, there is a growing interest in understanding and controlling the regioselectivity of enamine reactions. This involves a detailed study of the factors that govern the formation of different enamine isomers and their subsequent reactivity. The use of computational methods to model reaction pathways and transition states is becoming increasingly important in this endeavor.

The application of pyrrolidine enamines in the total synthesis of complex natural products and medicinally relevant compounds remains a key driver of research in this area. researchgate.neteurekaselect.com The ability to construct intricate molecular architectures with high stereochemical control using enamine-based methodologies underscores their enduring importance in organic synthesis. The inherent reactivity of enamines is also being explored in biological systems, with studies on reactive enamine and imine intermediates in metabolic pathways. nih.gov

Reaction Mechanisms and Reactivity of 1 1 Cyclohexylethenyl Pyrrolidine

Enamine-Activated Carbon-Carbon Bond Forming Reactions

The primary mode of reactivity for 1-(1-cyclohexylethenyl)pyrrolidine involves its function as an activated nucleophile in reactions that form new carbon-carbon bonds at the α-position of the parent ketone, cyclohexanone (B45756). This activation is a cornerstone of enamine catalysis, a branch of organocatalysis that avoids the use of metals.

The conjugate addition of this compound to α,β-unsaturated systems, known as the Michael addition, is a highly efficient method for forming carbon-carbon bonds. researchgate.net This reaction is fundamental in constructing complex molecular frameworks.

This compound, typically generated in situ from cyclohexanone and a pyrrolidine-based catalyst, readily undergoes intermolecular Michael addition to various electron-deficient olefins (Michael acceptors). A prominent class of Michael acceptors used in these reactions are nitroolefins. The reaction between the enamine and a nitroalkene results in the formation of a new C-C bond, leading to a γ-nitroketone after hydrolysis of the iminium ion intermediate. researchgate.netnih.gov

The efficiency and stereoselectivity of these additions are often enhanced by using bifunctional organocatalysts. For instance, pyrrolidine-based benzoylthiourea (B1224501) catalysts have been shown to be highly effective. nih.gov In these systems, the pyrrolidine (B122466) moiety forms the enamine, while the thiourea (B124793) group acts as a hydrogen-bond donor, activating the nitroolefin towards nucleophilic attack. This dual activation strategy leads to high yields and excellent control over the stereochemical outcome. These reactions can even be performed in water, highlighting the green chemistry applications of this methodology. nih.gov

Table 1: Intermolecular Michael Addition of Cyclohexanone to Nitroolefins via Enamine Intermediate

| Catalyst | Michael Acceptor (Nitroolefin) | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

| Pyrrolidine-based benzoylthiourea | Various substituted nitroolefins | Water | up to >99:1 | up to 99% | Moderate to Good nih.gov |

| Pyrrolidine-based phthalimide | Various nitroalkenes | Not specified | up to >99:1 | up to 99% | Moderate to Good researchgate.net |

The aza-Michael reaction is a variation of the Michael addition where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.net While this compound itself is a carbon nucleophile, the principles of enamine catalysis can be applied to intramolecular cyclizations where a nitrogen atom is part of the tether connecting the enamine precursor and the Michael acceptor.

In a typical intramolecular aza-Michael reaction, a substrate containing both an amine and an α,β-unsaturated system can cyclize. nih.gov The reaction involving an enamine intermediate would proceed via an intramolecular carbon-Michael addition to form a new ring, followed by subsequent transformations. For instance, a substrate containing a pendant α,β-unsaturated ester and a cyclohexanone moiety could be cyclized using a pyrrolidine catalyst. The formation of this compound would initiate an intramolecular conjugate addition, leading to a cyclic product after hydrolysis. This strategy is a powerful tool for the synthesis of heterocyclic and carbocyclic structures.

The use of pyrrolidine to form reactive enamine intermediates from ketones like cyclohexanone is a central concept in asymmetric organocatalysis. nih.govrsc.org Chiral pyrrolidine derivatives are widely employed as catalysts to induce enantioselectivity in Michael additions. researchgate.netbeilstein-journals.org The reaction proceeds through the formation of a chiral enamine, which then attacks the Michael acceptor within a stereochemically defined transition state. rsc.org

Bifunctional catalysts, which combine a pyrrolidine unit with a hydrogen-bond donor like thiourea or squaramide, have proven exceptionally effective. nih.govbeilstein-journals.org These catalysts create a well-organized chiral environment for the reaction. The tertiary amine of the catalyst forms the enamine intermediate with the ketone (e.g., cyclohexanone), while the squaramide or thiourea moiety activates the electrophile (e.g., an alkylidene oxindole (B195798) or nitroolefin) through hydrogen bonding. beilstein-journals.org This dual activation model accounts for the high yields, diastereoselectivities, and enantioselectivities observed in these reactions. researchgate.netnih.gov The versatility of this approach allows for the reaction of a wide array of ketones and Michael acceptors, providing access to a diverse range of chiral molecules. researchgate.netrsc.org

Alkylation of carbonyl compounds at the α-carbon is a cornerstone transformation in organic synthesis. The use of enamines like this compound provides a neutral and regioselective method for achieving this, avoiding the use of strong bases and pre-formed enolates.

The α-alkylation of ketones via their enamine derivatives, a reaction pioneered by Gilbert Stork, is a classic and reliable method for C-C bond formation. This compound, being more nucleophilic than the corresponding enol, can react with various electrophilic alkylating agents, such as alkyl halides.

The reaction mechanism involves the nucleophilic attack of the enamine's α-carbon on the alkyl halide, forming an α-alkylated iminium salt. This intermediate is then hydrolyzed, typically with aqueous acid, to yield the α-alkylated cyclohexanone and regenerate the pyrrolidinium (B1226570) salt. This method is particularly useful for reacting with activated alkyl halides like allyl and benzyl (B1604629) halides. The development of catalytic asymmetric versions of this reaction, often employing chiral amines, has further expanded its utility. researchgate.netprinceton.edu Recent advancements have even enabled the use of simple olefins as alkylating agents through the synergistic merger of enamine catalysis with other catalytic cycles, such as photoredox catalysis. princeton.edu

Table 2: General Scheme for α-Alkylation via Enamine Intermediate

| Enamine | Electrophile | Intermediate | Final Product |

| This compound | Alkyl Halide (R-X) | α-Alkylated Iminium Salt | 2-Alkyl-cyclohexanone |

Alkylation Reactions

Regioselectivity Control in Alkylation Processes

The alkylation of enamines, such as this compound, is a fundamental method for the formation of carbon-carbon bonds at the α-position of the parent ketone. The regioselectivity of this reaction is generally high, with the alkylation occurring predominantly at the carbon atom that was originally the α-carbon of the ketone.

Enamines derived from cyclohexanone and pyrrolidine exist in equilibrium between the more substituted and less substituted forms. However, the enamine this compound is the thermodynamically more stable and predominant isomer. The alkylation proceeds via a nucleophilic attack of the enamine's β-carbon on an alkyl halide or other suitable electrophile. This attack forms an iminium salt intermediate. Subsequent hydrolysis of this iminium salt regenerates the carbonyl group, yielding a 2-alkylcyclohexanone.

A significant advantage of using enamines for alkylation, compared to enolates, is the reduced propensity for over-alkylation. Once the initial alkylation occurs and the iminium salt is formed, the nucleophilicity of the remaining α-protons is significantly diminished, thus preventing further alkylation under typical reaction conditions.

The stereochemistry of the alkylation of cyclohexanone enamines can be influenced by the steric bulk of the reactants and the reaction conditions. The incoming electrophile generally approaches from the less hindered face of the enamine's double bond to minimize steric interactions. For instance, in the alkylation of the enamine of 4-tert-butylcyclohexanone, the electrophile preferentially attacks from the face opposite to the bulky tert-butyl group, leading to the formation of the trans-product as the major isomer. youtube.com

Table 1: Factors Influencing Regioselectivity in Enamine Alkylation

| Factor | Influence on Regioselectivity |

| Enamine Structure | The thermodynamically favored, more substituted enamine is typically the major reactant, leading to alkylation at the more substituted α-carbon. |

| Electrophile | The nature of the alkylating agent can influence the reaction rate, but generally does not alter the position of alkylation. |

| Reaction Conditions | Control of temperature and solvent can optimize yields but the inherent nucleophilicity of the enamine's β-carbon dictates the regioselectivity. |

Acylation Reactions

Acylation of this compound provides a direct route to the synthesis of β-dicarbonyl compounds, which are valuable intermediates in organic synthesis.

The acylation of this compound with acylating agents such as acyl halides or anhydrides leads to the formation of 2-acylcyclohexanones. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enamine's β-carbon on the electrophilic carbonyl carbon of the acylating agent. This initially forms an iminium salt of the β-dicarbonyl compound. Subsequent aqueous workup hydrolyzes the iminium salt to reveal the 1,3-dicarbonyl functionality. chemistry-online.com

A typical procedure involves the formation of the enamine in situ from cyclohexanone and pyrrolidine, often with azeotropic removal of water. The enamine is then treated with the acylating agent, followed by hydrolysis to yield the desired β-dicarbonyl compound. For example, the acetylation of cyclohexanone via its pyrrolidine enamine using acetic anhydride (B1165640) yields 2-acetylcyclohexanone. chemistry-online.com This product exists as a mixture of keto and enol tautomers.

Table 2: Representative Acylation of Cyclohexanone Enamine

| Enamine Precursor | Acylating Agent | Product |

| Cyclohexanone and Pyrrolidine | Acetic Anhydride | 2-Acetylcyclohexanone |

While intermolecular acylation is more common, intramolecular acylation of suitably functionalized enamines can be a powerful tool for the construction of cyclic and polycyclic systems. If the enamine substrate contains an ester or other acyl group tethered to the pyrrolidine ring or the cyclohexyl moiety, intramolecular acylation can lead to ring annulation. These reactions are often promoted by heat or a catalyst and proceed through the formation of a cyclic β-dicarbonyl system. The feasibility and outcome of such reactions are highly dependent on the length and nature of the tether connecting the enamine and the acyl group, which governs the stability of the transition state leading to the cyclized product.

Cycloaddition Reactions Involving this compound

Enamines, including this compound, can participate as the 2π-electron component in various cycloaddition reactions, offering a pathway to complex cyclic structures.

1,3-Dipolar Cycloadditions with in situ Generated Azomethine Ylides

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. nih.govrsc.org In these reactions, a 1,3-dipole reacts with a dipolarophile (a π-system) to form a cyclic adduct. Azomethine ylides are common 1,3-dipoles used for the synthesis of pyrrolidine rings. nih.gov

Enamines like this compound can act as electron-rich dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides. Azomethine ylides are typically generated in situ, for example, by the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. nih.govmdpi.com

The reaction between an azomethine ylide and this compound would be expected to yield a spirocyclic pyrrolidine derivative, where the pyrrolidine ring is fused to the cyclohexane (B81311) ring. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Typically, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. However, due to the electron-rich nature of the enamine, the energy gap between the LUMO of the dipole and the HOMO of the enamine can also be small, influencing the regiochemical outcome.

The substrate scope for the azomethine ylide can be broad, including stabilized and non-stabilized ylides. The compatibility of the dipolarophile is also wide, with electron-deficient alkenes being particularly reactive. While enamines are electron-rich, their enhanced nucleophilicity makes them suitable partners for reaction with electrophilic 1,3-dipoles. The reaction often proceeds with a high degree of stereoselectivity, with the stereochemistry of the starting materials being transferred to the product in a concerted or stepwise fashion. rsc.org

Table 3: Components of 1,3-Dipolar Cycloaddition

| Component | Role | Example |

| 1,3-Dipole | 4π-electron system | Azomethine Ylide |

| Dipolarophile | 2π-electron system | This compound |

| Product | Five-membered heterocycle | Spiro[cyclohexane-1,2'-pyrrolidine] derivative |

Regioselectivity in Pyrrolidine-Forming Cycloadditions

While this compound itself contains a pyrrolidine ring, it is an active participant in cycloaddition reactions that form new carbocyclic and heterocyclic rings. The term "pyrrolidine-forming" in this context refers to cycloadditions where the resulting product incorporates the initial pyrrolidine moiety. The regioselectivity of these reactions is highly dependent on the nature of the reacting partner and the type of cycloaddition.

[3+2] Cycloadditions:

One of the most studied cycloadditions involving enamines is the 1,3-dipolar cycloaddition with azides. acs.orgnih.govyoutube.com These reactions are typically very fast and lead to the formation of a five-membered triazoline ring. The reaction of this compound with aryl azides has been investigated both experimentally and computationally to determine the mechanism and regioselectivity. sigmaaldrich.com

The reaction with electron-deficient azides, such as perfluorinated aryl azides (PFAAs), is exceptionally rapid, occurring up to four orders of magnitude faster than with simple phenyl azide (B81097). acs.orgnih.gov This acceleration is attributed to a smaller energy gap between the enamine's Highest Occupied Molecular Orbital (HOMO) and the PFAA's Lowest Unoccupied Molecular Orbital (LUMO). acs.org The reaction proceeds to form a triazoline intermediate, which, in the case of PFAAs, can subsequently rearrange to form an amidine at room temperature. nih.gov With phenyl azide, the resulting triazoline is often stable and isolable. nih.govsigmaaldrich.com

Computational studies on the cycloaddition of phenyl azide with various enamines, including those derived from pyrrolidine, have shown that the transition states are nearly synchronous, meaning both new sigma bonds form at roughly the same time. sigmaaldrich.com The regioselectivity is controlled by orbital interactions, leading predominantly to one regioisomer. For the reaction with this compound, this would result in the formation of a spiro-triazoline where the phenyl-substituted nitrogen of the azide is bonded to the quaternary carbon of the original enamine.

Table 1: Reactivity in [3+2] Cycloadditions with Azides

| Enamine | Dipole (Azide) | Relative Rate | Product Type | Ref |

|---|---|---|---|---|

| Enamines | Phenyl Azide | Base Rate | Stable Triazoline | nih.govsigmaaldrich.com |

| Enamines | Perfluoroaryl Azides (PFAAs) | Up to 10,000x faster | Triazoline, rearranges to Amidine | acs.orgnih.gov |

[4+2] Cycloadditions (Diels-Alder Type):

In Diels-Alder reactions, this compound acts as an electron-rich alkene, making it a potent dienophile, particularly in inverse-electron-demand Diels-Alder reactions. wikipedia.org It can also function as the diene component if the reacting partner is a suitable dienophile. The regioselectivity is generally governed by the frontier molecular orbitals of the diene and dienophile. When a substituted enamine reacts with an unsymmetrical diene (or vice-versa), two regioisomers ("ortho" and "meta" or "para" and "meta") are possible. Generally, the reaction favors the formation of ortho and para products due to more favorable orbital overlap in the transition state. msu.edu

Formal [3+3] Cycloadditions:

A formal [3+3] cycloaddition has been reported between cyclic enamines, such as this compound, and α,β-unsaturated ketones, catalyzed by ytterbium triflate. This reaction proceeds with a distinct "head-to-tail" regioselectivity. The proposed mechanism involves a conjugate addition of the enamine to the unsaturated ketone, followed by an intramolecular condensation to form a bicyclic 1,4-dihydropyridine (B1200194) derivative. researchgate.net

Table 2: Regioselectivity in Various Cycloaddition Reactions

| Cycloaddition Type | Reactants | Regioselectivity | Product | Ref |

|---|---|---|---|---|

| [3+2] | Enamine + Aryl Azide | Phenyl-N bonds to C1 of enamine | Spiro-triazoline | sigmaaldrich.com |

| [4+2] | Enamine + Unsymmetrical Diene | Favors "ortho" and "para" isomers | Substituted Cyclohexene | msu.edu |

Other Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Besides cycloadditions, this class includes electrocyclic reactions and sigmatropic rearrangements.

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a sigma bond across a π-conjugated system in an intramolecular fashion. wikipedia.org The most common types are the nih.govnih.gov rearrangements, such as the Cope and Claisen rearrangements, and rsc.orglibretexts.org hydrogen shifts. libretexts.orglibretexts.org

While the basic structure of this compound does not lend itself to a classic Cope or Claisen rearrangement without further modification, related enamine derivatives can undergo such transformations. For instance, a regiodivergent nih.govnih.gov-sigmatropic rearrangement of N-(acyloxy)enamides has been developed where the regioselectivity is controlled by the reaction conditions. rsc.org Treatment with a strong base like LiHMDS leads to C-C bond formation, whereas thermal conditions in the presence of a non-nucleophilic base like collidine result in C-O bond formation. rsc.org This highlights how the principles of pericyclic reactivity can be applied to enamine-related structures to control reaction outcomes.

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a ring from an open-chain conjugated system, with the formation of a σ-bond across the ends of the conjugated system. libretexts.org The reverse is an electrocyclic ring-opening. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, depending on whether the reaction is initiated by heat or light and the number of π-electrons involved. imperial.ac.uk There are no prominent examples in the literature of this compound itself undergoing a characteristic electrocyclic reaction, as its core structure is not a conjugated, acyclic polyene that typically participates in these transformations. libretexts.org

Stereochemical Control and Diastereodivergent/enantioselective Processes

Diastereoselectivity in Enamine-Mediated Reactions

The generation of specific stereoisomers in reactions mediated by 1-(1-cyclohexylethenyl)pyrrolidine is a key area of investigation.

The conformation of the pyrrolidine (B122466) ring in this compound is a critical determinant of diastereocontrol in subsequent reactions. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. These conformations influence the steric environment around the enamine's double bond and the nitrogen atom.

Computational studies have shown that for many pyrrolidine enamines, the energy difference between various conformers, such as the s-cis and s-trans isomers, can be small, leading to a dynamic equilibrium of multiple populated conformations. researchgate.net This conformational flexibility means that the stereochemical outcome of a reaction is not solely dictated by the ground-state conformational preferences of the enamine. Instead, the transition state energies of the competing diastereomeric pathways play a decisive role. The puckering of the pyrrolidine ring can be influenced by substituents, with sterically demanding groups favoring a pseudoequatorial orientation, which in turn locks the ring into a specific pucker. nih.gov This conformational locking can enhance diastereoselectivity by favoring one reaction trajectory over others.

In reactions where the substrate itself contains one or more stereocenters, the inherent chirality of the substrate can direct the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselection. When this compound reacts with a chiral electrophile, the existing stereocenter(s) in the electrophile can create a facial bias, leading to the preferential formation of one diastereomer.

For instance, in the 1,3-dipolar cycloaddition of azomethine ylides to dipolarophiles, non-symmetrical substitution on the dipolarophile can lead to high diastereoselectivity. mdpi.com The steric and electronic properties of the substituents on the substrate dictate the approach of the enamine, favoring a transition state that minimizes steric repulsions and maximizes favorable electronic interactions. This principle is fundamental to the synthesis of complex molecules with multiple stereocenters, where the stereochemistry of one center is used to set the stereochemistry of newly formed centers. nih.gov

Enantioselectivity in Asymmetric Organocatalysis with Pyrrolidine Enamines

The use of chiral organocatalysts to control the enantioselectivity of reactions involving enamines like this compound is a cornerstone of modern asymmetric synthesis.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations. scispace.comuiowa.edu In the context of enamine cyclizations, CPAs can protonate the enamine to form a chiral ion pair. The well-defined chiral environment created by the catalyst's bulky substituents, often based on a binaphthyl scaffold, effectively shields one face of the resulting iminium ion, directing the attack of a nucleophile to the other face with high enantioselectivity. researchgate.net

The synergy between the enamine and the chiral phosphoric acid catalyst has been successfully applied to formal cycloaddition reactions, yielding chiral cyclic amines with high enantiocontrol. researchgate.net The acidic proton of the CPA activates the enamine, while the conjugate base can act as a chiral counterion, organizing the transition state assembly to favor the formation of one enantiomer.

Table 1: Examples of Chiral Phosphoric Acid Catalyzed Reactions

| Reaction Type | Catalyst Type | Key Feature |

|---|---|---|

| Enantioselective Cycloadditions | Binaphthyl-derived Phosphoric Acids | Formation of chiral cyclic amines with high enantioselectivity. researchgate.net |

| Aza-Friedel-Crafts Reaction | Chiral Phosphoric Acid | Synthesis of chiral hybrid architectures with excellent stereocontrol. researchgate.net |

Proline and its derivatives are among the most widely used and effective organocatalysts for asymmetric reactions involving enamines. nih.gov These catalysts react with carbonyl compounds to form a chiral enamine intermediate in situ. The stereochemistry of the subsequent reaction is then controlled by the chiral scaffold of the catalyst.

Diarylprolinol silyl (B83357) ethers are a prominent class of organocatalysts that have demonstrated high efficacy in promoting enantioselective reactions. The bulky diarylmethyl group on the prolinol scaffold creates a well-defined chiral pocket that effectively controls the approach of the electrophile to the enamine intermediate. For example, Jørgensen's catalyst has been successfully employed in highly diastereo- and enantioselective [4+2] cycloaddition reactions. mdpi.com The choice of the specific proline derivative, including the substituents on the pyrrolidine ring and the nature of the activating group, can significantly influence both the reactivity and the stereoselectivity of the transformation. rsc.org

Table 2: Proline and Derivative-Catalyzed Reactions

| Catalyst | Reaction Type | Outcome |

|---|---|---|

| Prolinamide derivatives | Aldol (B89426) Reaction | Influences enantioselectivity of the anti-aldol product. nih.gov |

| Jørgensen's catalyst | [4+2] Cycloaddition | High diastereo- and enantioselectivity. mdpi.com |

Stereodivergent synthesis aims to access all possible stereoisomers of a product from a common set of starting materials by simply varying the catalyst or reaction conditions. This approach provides a powerful tool for creating stereochemical diversity in pyrrolidine synthesis. rsc.org

A key strategy involves the use of catalyst-controlled asymmetric reactions. By choosing a catalyst with a specific chirality, one enantiomer of the product can be selectively formed. Using the enantiomeric catalyst, the opposite enantiomer can be obtained. Furthermore, by combining catalyst control with substrate control or by using different types of catalysts, it is often possible to access different diastereomers of the product. For example, in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, the use of different chiral ligands or metal catalysts can lead to the formation of different stereoisomeric pyrrolidine products. This versatility is crucial for the synthesis of libraries of stereochemically diverse compounds for applications in medicinal chemistry and materials science. rsc.org

Computational and Theoretical Studies of 1 1 Cyclohexylethenyl Pyrrolidine Reactivity and Selectivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate details of reaction mechanisms involving 1-(1-cyclohexylethenyl)pyrrolidine. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for a detailed mapping of the reaction landscape.

Elucidation of Transition State Structures and Energetic Profiles

DFT calculations have been instrumental in identifying and characterizing the transition state structures for various reactions of this compound. For instance, in reactions with electrophiles, DFT can pinpoint the geometry of the transition state, revealing the precise orientation of the interacting molecules. This information is crucial for understanding the stereochemical outcome of the reaction.

The energetic profiles of these reactions, as determined by DFT, provide a quantitative measure of the activation barriers and reaction energies. For example, in the Michael addition of enamines to nitroolefins, DFT calculations have been used to determine the energy barriers for the formation of different stereoisomers. rsc.org These calculations have shown that the relative energies of the transition states can be influenced by factors such as the solvent and the nature of the substituents on the reactants. rsc.org

Analysis of Kinetic versus Thermodynamic Control in Reaction Pathways

The competition between kinetic and thermodynamic control is a recurring theme in the reactions of this compound. ucla.eduwikipedia.orglibretexts.org DFT calculations have proven invaluable in dissecting these competing pathways. ucla.edu By calculating the activation energies for different reaction channels, it is possible to predict which product will be formed faster (the kinetic product) and which product is more stable (the thermodynamic product). wikipedia.orglibretexts.orglibretexts.org

For example, in the cyclization of related radical species, DFT calculations have shown that different experimental conditions can favor either the kinetically controlled 6-endo cyclization product or the thermodynamically favored 5-exo product. ucla.edu Short reaction times and low temperatures generally favor the kinetic product, while longer reaction times and higher temperatures allow for equilibration and formation of the more stable thermodynamic product. wikipedia.orgillinois.edu

| Reaction Control | Favored Product | Reaction Conditions |

| Kinetic Control | Product with the lowest activation energy (forms faster) | Low temperature, short reaction time |

| Thermodynamic Control | Most stable product | High temperature, long reaction time |

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding and predicting the reactivity of this compound. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enamine (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. numberanalytics.comwikipedia.orgyoutube.com

The energy and shape of the HOMO of this compound are key determinants of its reactivity. The HOMO is primarily located on the enamine double bond and the nitrogen atom, making these sites susceptible to electrophilic attack. The energy of the HOMO is related to the enamine's ionization potential and its ability to donate electrons. researchgate.net A higher HOMO energy generally corresponds to greater nucleophilicity.

FMO theory can also predict the regioselectivity of reactions. The coefficients of the atomic orbitals contributing to the HOMO indicate the most likely sites of reaction. By matching the lobes of the enamine's HOMO with the LUMO of the electrophile, the preferred orientation for bond formation can be determined. imperial.ac.uk

Conformational Analysis of the Pyrrolidine (B122466) Ring and its Influence on Reactivity

The conformation of the five-membered pyrrolidine ring in this compound has a significant impact on its reactivity and the stereoselectivity of its reactions. uni-regensburg.de The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.

Computational studies have shown that for many enamines derived from pyrrolidine, the ring preferentially adopts a "down" conformation. uni-regensburg.de The pyramidalization of the nitrogen atom, meaning its deviation from a planar geometry, is another critical factor. nih.gov The direction of this pyramidalization (endo or exo) can significantly influence the reactivity of the enamine. nih.gov Studies have indicated that endo-pyramidalized enamines can be substantially more reactive than their exo counterparts. nih.gov

The conformation of the exocyclic C-N bond (s-cis vs. s-trans) also plays a crucial role. uni-regensburg.de The relative stability of these conformers can be influenced by steric interactions and intramolecular hydrogen bonding. For instance, in prolinol-derived enamines, an s-trans conformation is often favored due to the steric bulk of the substituent on the pyrrolidine ring. uni-regensburg.de

| Conformational Feature | Influence on Reactivity |

| Pyrrolidine Ring Pucker | Affects the overall shape and steric accessibility of the enamine. |

| Nitrogen Pyramidalization | The direction (endo/exo) can significantly alter nucleophilicity. |

| Exocyclic C-N Conformation (s-cis/s-trans) | Influences the orientation of the reactive double bond and can dictate stereochemical outcomes. |

Computational Prediction of Stereochemical Outcomes

A major success of computational chemistry has been its ability to predict the stereochemical outcomes of reactions involving enamines like this compound. acs.org By modeling the transition states leading to different stereoisomers, the preferred reaction pathway can be identified.

DFT calculations are particularly well-suited for this purpose. By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) and diastereomeric ratio (dr) of a reaction can be predicted with reasonable accuracy. These predictions are based on the principle that the lower the energy of the transition state, the faster the rate of formation of the corresponding product.

These computational models take into account the subtle interplay of steric and electronic effects in the transition state. For example, the facial selectivity of an electrophilic attack on the enamine double bond is determined by the steric hindrance presented by the cyclohexyl group and the pyrrolidine ring. The conformation of the pyrrolidine ring and the orientation of its substituents create a chiral environment that directs the incoming electrophile to one face of the double bond over the other. acs.org

Advanced Methodologies and Synthetic Utility in Organic Synthesis

Tandem and Cascade Reactions Incorporating Enamine Intermediates

Tandem, domino, or cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgslideshare.net These processes are prized for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. wikipedia.orgillinois.edu Enamines, such as 1-(1-Cyclohexylethenyl)pyrrolidine, are superb initiators for such cascades due to their pronounced nucleophilicity. masterorganicchemistry.com

The general principle involves the in situ formation of the enamine from a ketone (cyclohexanone) and a secondary amine (pyrrolidine). This enamine then acts as the nucleophile in the first step of the cascade sequence. thieme.com A common and effective cascade initiated by an enamine is the Michael addition to an electron-deficient alkene, followed by an intramolecular cyclization. nih.gov

For instance, a three-component cascade reaction between a cyclic ketone (e.g., cyclohexanone), an arylamine, and a Michael acceptor like benzoylmethylene malonate can produce complex heterocyclic systems such as 4,5,6,7-tetrahydro-1H-indoles. nih.gov The reaction proceeds through the initial formation of the enamine, which then attacks the Michael acceptor. Subsequent intramolecular cyclization and dehydration, often promoted by a Brønsted acid co-catalyst, yield the final polycyclic product. nih.gov The steric and electronic properties of the parent ketone and amine significantly influence the reaction's outcome. nih.gov

| Reaction Step | Description | Intermediate/Product |

| 1. Enamine Formation | Cyclohexanone (B45756) reacts with pyrrolidine (B122466) in situ to form the nucleophilic enamine intermediate, this compound. | Enamine Intermediate |

| 2. Michael Addition | The enamine attacks an electrophilic Michael acceptor (e.g., nitroalkene, unsaturated ester). | Michael Adduct |

| 3. Cyclization | An intramolecular reaction, often an aldol-type or Mannich-type cyclization, occurs to form a new ring system. | Cyclic Intermediate |

| 4. Catalyst Regeneration | The catalyst is regenerated, and the final product is formed, often through hydrolysis of the iminium ion. | Final Product |

Photo- and Electrocatalytic Approaches to Pyrrolidine Derivatives

Modern synthetic chemistry increasingly leverages light and electricity as traceless reagents to drive chemical reactions. Photo- and electrocatalytic methods provide unique pathways for the formation and functionalization of heterocyclic systems, including pyrrolidines, often under mild conditions.

Photocatalysis has been successfully employed in cascade reactions to synthesize substituted pyrrolidines. One such strategy involves the photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides using N-chlorosuccinimide (NCS) as both a chlorine source and an activator. nih.gov While this specific pathway proceeds through a nitrogen-centered radical rather than a traditional enamine intermediate, it highlights the power of photocatalysis in constructing the pyrrolidine ring. The reaction is initiated by photoexcitation, leading to the formation of a key nitrogen-centered radical that undergoes intramolecular cyclization to a vinyl radical, which is then trapped to deliver the 2-(1-chlorovinyl)pyrrolidine product. nih.gov

Electrochemical methods also offer novel routes. For example, the electrochemical desaturative β-acylation of cyclic N-aryl amines demonstrates a method for functionalizing the pyrrolidine ring system. acs.org These advanced catalytic modes open new avenues for activating substrates and forging bonds that are often complementary to traditional thermal methods.

C-H Functionalization Strategies for Pyrrolidine Systems

Direct C-H functionalization has emerged as a step-economical and atom-economical tool for molecular synthesis, allowing for the conversion of ubiquitous C-H bonds into new chemical bonds, thereby streamlining synthetic routes. acs.org This approach is highly relevant for the modification of pyrrolidine systems and their enamine derivatives.

The direct functionalization of enamines is a powerful strategy. For example, the β-C-H functionalization of cyclic enamines can be achieved using rhodium catalysis with carboxylic acids as coupling partners. rsc.org This method provides a direct route to C-alkylated and arylated cyclic systems.

Alternatively, C-H functionalization can be employed to construct the pyrrolidine ring itself. Transition-metal-catalyzed intramolecular C(sp³)–H amination reactions, inspired by the classic Hofmann-Löffler-Freytag reaction, are a prominent example. acs.orgresearchgate.net In these reactions, a nitrogen-based group is guided to react with a specific C-H bond within the same molecule to form the heterocyclic ring. Biocatalysis using engineered enzymes has also been developed to forge chiral pyrrolidines via intramolecular C(sp³)–H amination of azide (B81097) precursors. acs.org Palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids represents another key strategy, allowing for the direct arylation of the C-H bond adjacent to the nitrogen atom in the pyrrolidine ring. nih.gov

| Strategy | Description | Catalyst/Reagent | Result |

| Direct Enamine C-H Functionalization | Direct coupling at the β-alkenyl C-H bond of a cyclic enamine with a carboxylic acid. rsc.org | Rh(I) catalyst | C-Alkylated/Arylated Cyclic Ketones |

| Intramolecular C-H Amination | Formation of the pyrrolidine ring by cyclization onto a C-H bond via a nitrene or radical intermediate. acs.org | Transition Metals (e.g., Cu, Rh) or Enzymes | Chiral Pyrrolidines |

| α-C-H Arylation | Enantioselective coupling of the α-methylene C-H bond of a protected pyrrolidine with an aryl boronic acid. nih.gov | Pd(II) catalyst with Chiral Phosphoric Acid | α-Aryl Pyrrolidines |

Skeletal Modification of Pyrrolidines

Skeletal editing, or skeletal modification, involves the insertion, deletion, or rearrangement of atoms within a core molecular scaffold. This advanced strategy allows for the transformation of one heterocyclic system into another, providing rapid access to diverse chemical structures that might be difficult to synthesize through conventional means.

A recently developed skeletal editing method demonstrates the direct insertion of a nitrogen atom into the pyrrolidine ring. nih.gov This transformation converts pyrrolidines into tetrahydropyridazine scaffolds under mild and operationally simple conditions. The reaction employs an O-diphenylphosphinyl hydroxylamine (B1172632) as the nitrogen source. This method exhibits broad substrate scope and functional group tolerance, making it suitable for the late-stage modification of complex molecules. nih.gov

The resulting tetrahydropyridazines can be further manipulated through simple redox reactions to access other valuable nitrogen-containing heterocycles, such as saturated piperidazines and aromatic pyridazines. This nitrogen-based skeletal editing of the pyrrolidine core provides a versatile platform for expanding medicinally relevant chemical space. nih.gov

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(1-Cyclohexylethenyl)pyrrolidine. acs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

In ¹H NMR spectroscopy, the vinylic proton on the α-carbon of the ethenyl group is a key diagnostic signal. The protons on the carbons adjacent to the nitrogen atom, both in the pyrrolidine (B122466) and cyclohexyl rings, are deshielded and appear at characteristic chemical shifts. The signals for the cyclohexyl and pyrrolidine protons often present as complex multiplets due to spin-spin coupling.

¹³C NMR spectroscopy is equally vital, with the chemical shifts of the two carbons of the C=C double bond being particularly informative. The β-carbon's chemical shift is highly sensitive to steric influences and can provide insights into the enamine's configuration. rsc.org

Beyond simple structural confirmation, NMR is a powerful tool for studying the conformational dynamics of this compound. frontiersin.org The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. frontiersin.org The energy barrier between these conformers can be low, leading to rapid interconversion at room temperature. Variable temperature (VT) NMR studies can be employed to "freeze out" these conformations, allowing for the characterization of the individual conformers and the determination of the energy barriers between them. springernature.com Furthermore, the rotation around the C-N single bond can also be investigated, as steric hindrance may lead to the existence of different rotational isomers (rotamers). Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, providing crucial data for determining the preferred conformation in solution. frontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar enamine structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic-H | 4.0 - 4.5 | - |

| Pyrrolidine (α-CH₂) | 2.8 - 3.2 | 45 - 50 |

| Pyrrolidine (β-CH₂) | 1.7 - 2.0 | 22 - 26 |

| Cyclohexyl (α-CH) | 2.0 - 2.4 | 35 - 40 |

| Cyclohexyl (other CH₂) | 1.0 - 1.8 | 25 - 35 |

| Vinylic-C (α) | - | 90 - 100 |

| Vinylic-C (β) | - | 140 - 150 |

Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. rsc.org For this compound, MS is valuable for confirming its mass and for monitoring its role in chemical reactions.

In mechanistic studies, the fragmentation of the molecular ion provides clues about the molecule's structure and stability. rsc.org Enamines often undergo characteristic fragmentation pathways upon ionization. rsc.org For this compound, a common fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable pyrrolidinium (B1226570) cation or a cation derived from the cyclohexyl-ethenyl fragment. Another significant fragmentation pathway for enamines involves a retro-Diels-Alder reaction if applicable, or cleavage at the allylic position of the double bond. The analysis of these fragment ions helps in confirming the identity of the enamine in a reaction mixture. wvu.eduresearchgate.net

Furthermore, mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an excellent tool for reaction monitoring. The synthesis of this compound from cyclohexanone (B45756) and pyrrolidine can be followed in real-time by monitoring the disappearance of the reactants and the appearance of the enamine product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Similarly, in subsequent reactions where the enamine acts as a nucleophile, MS can be used to track its consumption and the formation of new products, providing critical data for understanding the reaction mechanism and kinetics. libretexts.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [M]⁺ | Molecular Ion |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 94 | [C₆H₁₀N]⁺ | Cleavage of the exocyclic C-C bond |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium fragment |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utexas.edu It is particularly useful in reaction analysis to confirm the formation of a product or the disappearance of a starting material. semanticscholar.org

In the context of this compound, the most characteristic absorption is the C=C stretching vibration of the enamine functional group. This peak typically appears in the range of 1620-1680 cm⁻¹. nih.govorgchemboulder.com The exact position and intensity of this band can provide information about the substitution pattern and conjugation of the double bond. The formation of the enamine from cyclohexanone and pyrrolidine can be conveniently monitored by observing the disappearance of the strong C=O stretching band of the ketone (typically around 1715 cm⁻¹) and the appearance of the C=C stretching band of the enamine. nih.gov

Other important IR absorptions for this compound include the C-H stretching vibrations. The sp² C-H stretch of the vinylic proton appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclohexyl and pyrrolidine rings are observed just below 3000 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the tertiary amine is also present, typically in the fingerprint region between 1000 and 1250 cm⁻¹. msu.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Enamine C=C | Stretching | 1620 - 1680 | Medium to Strong |

| Vinylic C-H | Stretching | 3000 - 3100 | Medium |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| C-N | Stretching | 1000 - 1250 | Medium |

X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. acs.org

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure and conformation. springernature.com Although the molecule itself is achiral, the introduction of substituents could create stereogenic centers. In such cases, X-ray crystallography is the gold standard for determining the relative and absolute stereochemistry. researchgate.netusm.edu

The analysis would reveal the precise puckering of the pyrrolidine ring and the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat). frontiersin.org It would also determine the torsional angle around the C-N bond, providing insight into the steric interactions between the pyrrolidine and cyclohexyl-ethenyl moieties. mdpi.com This information is crucial for understanding the steric environment around the nucleophilic carbon of the enamine, which in turn influences its reactivity and stereoselectivity in reactions. While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural data is invaluable for computational modeling and for rationalizing the outcomes of stereoselective reactions. nih.gov

Table 4: Potential X-ray Crystallographic Parameters for a Derivative of this compound These are hypothetical data for a crystalline derivative, illustrating the type of information obtained.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| C=C Bond Length | The distance between the double-bonded carbons. | 1.34 Å |

| C-N Bond Length | The distance between the vinylic carbon and nitrogen. | 1.38 Å |

| Pyrrolidine Conformation | The puckering of the five-membered ring. | Envelope |

| Cyclohexyl Conformation | The conformation of the six-membered ring. | Chair |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| Pyrrolidine |

| Diethyl bromomalonate |

| 2,4-dinitrobenzyl bromide |

Q & A

Q. What are the established synthetic routes for 1-(1-cyclohexylethenyl)pyrrolidine, and what optimization strategies are recommended for improving yield and purity?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves cyclohexyl or aryl precursors coupled with pyrrolidine via nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) are synthesized by reacting cyclohexylmagnesium bromide with pyrrolidine derivatives under anhydrous conditions . Optimization includes:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of cyclohexyl precursor to pyrrolidine to minimize side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

- Monitoring : TLC (Rf ~0.5 in hexane:EtOAc 3:1) tracks reaction progress .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H NMR identifies protons on the cyclohexyl (δ 1.2–2.1 ppm, multiplet) and pyrrolidine (δ 2.5–3.5 ppm, multiplet) moieties. C NMR resolves cyclohexyl carbons (δ 25–35 ppm) and pyrrolidine carbons (δ 45–55 ppm) .

- Mass spectrometry : ESI-MS or GC-MS detects the molecular ion peak (e.g., m/z ~235 for CHN) .

- Elemental analysis : Confirms C, H, N composition within ±0.3% theoretical values .

Q. What pharmacological class does this compound belong to, and what are its primary biological targets?

- Methodological Answer : As a pyrrolidine analog of phencyclidine (PCP), it is classified as an NMDA receptor antagonist. Target validation involves:

- Receptor binding assays : Competitive displacement of H-MK-801 in rat brain homogenates .

- Functional assays : Inhibition of NMDA-induced currents in electrophysiological studies (IC values reported for analogs range 50–200 nM) .

Advanced Research Questions

Q. How do structural modifications at the cyclohexyl or pyrrolidine moieties influence binding affinity to NMDA receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Cyclohexyl substitution : Electron-withdrawing groups (e.g., -F, -Cl) at the cyclohexyl ring enhance potency by 2–3-fold compared to unsubstituted analogs .

- Pyrrolidine modifications : Bulky substituents (e.g., methyl groups) reduce affinity due to steric hindrance at the receptor’s hydrophobic pocket .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses in the NMDA receptor’s phencyclidine site, correlating with experimental IC values .

Q. What analytical challenges arise in distinguishing this compound from its positional isomers, and how are they resolved?

- Methodological Answer : Isomeric differentiation requires:

- Chromatographic separation : HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) resolves isomers via retention time differences .

- High-resolution MS : Orbitrap-MS (resolution >30,000) distinguishes isomers via exact mass (Δm/z <0.005) .

- Vibrational spectroscopy : IR spectra (e.g., C-N stretch at ~1250 cm) and Raman spectroscopy identify substituent-specific peaks .

Q. How can researchers reconcile discrepancies in reported pharmacological data for pyrrolidine-based NMDA antagonists?

- Methodological Answer : Contradictions in potency or selectivity often stem from:

- Assay variability : Standardize protocols (e.g., cell lines, buffer pH) to minimize inter-lab variability .

- Metabolic stability : Evaluate hepatic microsome stability (e.g., rat liver S9 fraction) to account for metabolite interference .

- Species differences : Cross-validate findings in human vs. rodent receptor isoforms (e.g., GluN2A vs. GluN2B subunits) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (minimum 0.5 m/s face velocity) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

- Emergency response : Immediate decontamination with 10% ethanol/water for spills on skin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.